Catalyst-controlled regiodivergent C–H bond alkenylation of 2-pyridylthiophenes†
Chemical Communications Pub Date: 2023-06-21 DOI: 10.1039/D3CC02411C
Abstract
A novel and effective RhIII- and PdII-controlled switchable C–H alkenylation of 2-pyridylthiophenes with alkenes is realized. The alkenylation reactions proceeded smoothly in a highly regio- and stereo-selective manner to afford a broad range of C3- and C5-alkenylated products. Depending on the catalyst employed, the reactions involve two typical approaches: C3-alkenylation via chelation-assisted rhodation and C5-alkenylation via electrophilic palladation. This regiodivergent synthetic protocol was successfully applied for the straightforward building of π-conjugated difunctionalized 2-pyridylthiophenes, which may show great potential in organic electronic materials.
![Graphical abstract: Catalyst-controlled regiodivergent C–H bond alkenylation of 2-pyridylthiophenes](http://scimg.chem960.com/usr/1/D3CC02411C.jpg)
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